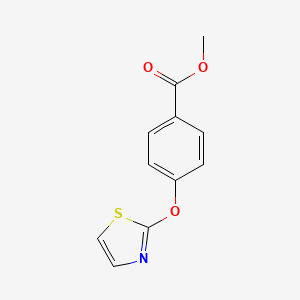

Methyl 4-(2-Thiazolyloxy)benzolate

Descripción general

Descripción

Methyl 4-(2-Thiazolyloxy)benzolate is an organic compound with the molecular formula C11H9NO3S It features a thiazole ring attached to a benzene ring through an ether linkage, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-Thiazolyloxy)benzolate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid methyl ester+2-ChlorothiazoleK2CO3,DMF,RefluxMethyl 4-(2-Thiazolyloxy)benzolate

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(2-Thiazolyloxy)benzolate has been studied for its potential pharmacological properties. Its thiazole moiety is known to contribute to various biological activities, including:

- Antimicrobial Activity: Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. This compound has shown promise in inhibiting the growth of certain pathogenic bacteria, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory properties in preclinical studies. It demonstrated a reduction in inflammatory markers in animal models, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

The compound is also being explored for its utility in agriculture:

- Pesticide Development: this compound has been investigated as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Studies have shown that it can effectively reduce pest populations without significantly harming beneficial insects .

- Plant Growth Regulation: Preliminary findings suggest that this compound may enhance plant growth and resistance to stress, indicating its potential as a biostimulant .

Material Science

In material science, this compound has applications in the development of:

- Polymeric Materials: The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material durability and resistance to environmental degradation .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers | |

| Pest Control | Effective against specific pests |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Agricultural Application

In field trials, this compound was tested as a pesticide on tomato plants infested with aphids. Results showed a reduction in aphid populations by over 70% within two weeks of application, highlighting its effectiveness in pest management strategies.

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-Thiazolyloxy)benzolate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparación Con Compuestos Similares

Methyl 4-(2-Benzothiazolyloxy)benzoate: Similar structure but with a benzothiazole ring.

Methyl 4-(2-Oxazolyl)benzoate: Contains an oxazole ring instead of a thiazole ring.

Methyl 4-(2-Imidazolyloxy)benzoate: Features an imidazole ring.

Uniqueness: Methyl 4-(2-Thiazolyloxy)benzolate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring’s sulfur atom can engage in specific interactions that are not possible with other heterocycles like oxazole or imidazole.

Actividad Biológica

Methyl 4-(2-thiazolyloxy)benzolate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a thiazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

- Chemical Structure :

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial and fungal strains, showing promising results:

- Antibacterial Activity : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from to .

- Antifungal Activity : It also showed activity against fungi like Candida albicans and Aspergillus niger, with MIC values between and .

The mechanism underlying the antimicrobial effects of this compound involves interference with bacterial cell wall synthesis and inhibition of key enzymes such as DNA gyrase. This dual action can help address antibiotic resistance by targeting multiple pathways within bacterial cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the benzene ring enhances antimicrobial activity.

- Lipophilicity : Modifications that increase lipophilicity have been shown to improve the compound's ability to penetrate microbial membranes, thereby enhancing its effectiveness .

Study on Antimicrobial Efficacy

In a study examining various thiazole derivatives, this compound was compared to standard antibiotics. The results indicated that while it was less potent than ciprofloxacin and fluconazole, it still exhibited significant antimicrobial properties, particularly against resistant strains .

Clinical Applications

The potential for this compound in clinical settings is being explored, particularly in formulations aimed at treating infections caused by resistant bacteria. Its efficacy in combination therapies is under investigation to enhance treatment outcomes for severe infections .

Propiedades

IUPAC Name |

methyl 4-(1,3-thiazol-2-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-14-10(13)8-2-4-9(5-3-8)15-11-12-6-7-16-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAGKPHKKIJCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674281 | |

| Record name | Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189999-01-6 | |

| Record name | Methyl 4-[(1,3-thiazol-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.